molecular formula C18H14FN3O3 B2582008 4-acetyl-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 955235-54-8

4-acetyl-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2582008
CAS No.: 955235-54-8
M. Wt: 339.326
InChI Key: LZGSSXSWBFOJHM-UHFFFAOYSA-N
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Description

4-acetyl-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the oxadiazole ring, along with the fluorobenzyl and acetyl groups, contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, 4-fluorobenzyl hydrazide can react with acetic anhydride to form the oxadiazole ring.

    Acetylation: The acetyl group can be introduced by reacting the oxadiazole derivative with acetic anhydride in the presence of a catalyst such as pyridine.

    Coupling Reaction: The final step involves coupling the acetylated oxadiazole with 4-aminobenzamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for precise control of reaction conditions (temperature, pressure, pH) and the implementation of purification techniques such as crystallization or chromatography are essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the acetyl group, potentially converting them into amines or alcohols, respectively.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 4-acetyl-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzoic acid.

    Reduction: Formation of 4-acetyl-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-acetyl-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in antimicrobial and anti-inflammatory studies. The oxadiazole ring is known to interact with bacterial enzymes, inhibiting their function and thus exhibiting antibacterial properties.

Medicine

In medicine, derivatives of this compound are being investigated for their anticancer properties. The presence of the fluorobenzyl group enhances its ability to penetrate cell membranes, making it a potential candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes by binding to their active sites, preventing the bacteria from synthesizing essential proteins. In cancer cells, it may interfere with signaling pathways, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-acetyl-N-(4-fluorobenzyl)benzenesulfonamide: Similar in structure but contains a sulfonamide group instead of the oxadiazole ring.

    N-(4-fluorobenzyl)-1,3,4-oxadiazol-2-amine: Lacks the acetyl and benzamide groups, making it less complex.

    4-acetyl-N-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide: Similar but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.

Uniqueness

The uniqueness of 4-acetyl-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide lies in its combination of the oxadiazole ring, fluorobenzyl group, and acetyl group. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

4-acetyl-N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O3/c1-11(23)13-4-6-14(7-5-13)17(24)20-18-22-21-16(25-18)10-12-2-8-15(19)9-3-12/h2-9H,10H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGSSXSWBFOJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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